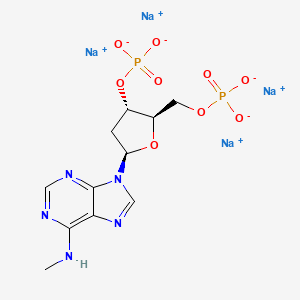
2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt is a chemical compound with the molecular formula C11H13N5Na4O9P2 and a molecular weight of 513.156 g/mol . It is known for its role as a potent, selective, competitive P2Y1 receptor antagonist with a Kb of 100 nM . This compound is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt involves multiple steps, starting with the preparation of 2’-deoxyadenosine. The methylation of the N6 position is achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation at the 3’ and 5’ positions is carried out using phosphoric acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the final product, with production capacities ranging from kilograms to metric tons. The synthesis is conducted in cleanroom environments with strict control over reaction conditions to ensure consistency and safety.
化学反应分析
Types of Reactions
2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various phosphorylated and methylated derivatives, which can be further utilized in different research applications .
科学研究应用
2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of nucleotides and nucleosides.
Biology: Acts as a P2Y1 receptor antagonist, making it valuable in studies related to cell signaling and receptor function.
Medicine: Investigated for its potential therapeutic applications in conditions involving P2Y1 receptors.
Industry: Utilized in the production of high-purity nucleotides for various industrial applications.
作用机制
The compound exerts its effects by selectively binding to and antagonizing the P2Y1 receptor. This receptor is involved in various cellular signaling pathways, including those related to platelet aggregation and vascular function. By inhibiting the P2Y1 receptor, 2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt can modulate these pathways, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
2’-Deoxyadenosine 3’,5’-bisphosphate: Lacks the N6-methyl group, resulting in different receptor binding properties.
N6-Methyladenosine 3’,5’-bisphosphate: Contains the N6-methyl group but retains the ribose moiety instead of the deoxyribose.
Uniqueness
2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt is unique due to its specific combination of deoxyribose, N6-methyl group, and bisphosphate moieties. This unique structure allows it to selectively and competitively antagonize the P2Y1 receptor with high potency, distinguishing it from other similar compounds .
属性
分子式 |
C11H13N5Na4O9P2 |
|---|---|
分子量 |
513.16 g/mol |
IUPAC 名称 |
tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C11H17N5O9P2.4Na/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,8+;;;;/m0..../s1 |
InChI 键 |
XLPQPYQWGFCKEY-ZKRIHRHSSA-J |
手性 SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


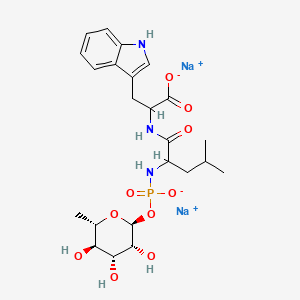
![(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B10763305.png)
![(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone;hydrochloride](/img/structure/B10763306.png)
![3-Methyl-6-(3-[trifluoromethyl]phenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B10763311.png)
![(2S,3S)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione](/img/structure/B10763331.png)
![8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10763336.png)
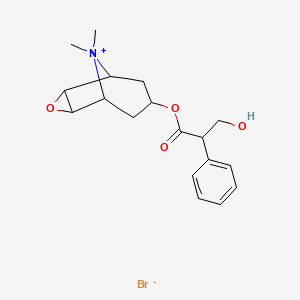
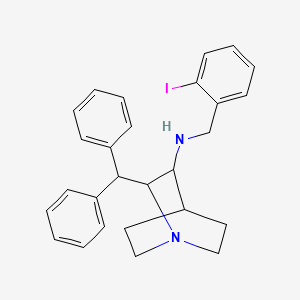
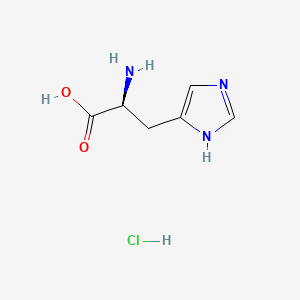
![disodium;(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[oxido-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate](/img/structure/B10763360.png)
![tetrasodium;[(2R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10763362.png)
![azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate](/img/structure/B10763371.png)
![[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B10763373.png)
![22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride](/img/structure/B10763385.png)
